2-[(Benzyloxy)methyl]-1,3,4-oxadiazole
Overview
Description
2-[(Benzyloxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl chloroformate with hydrazine hydrate to form benzyl carbazate, which is then cyclized with formic acid to yield the desired oxadiazole .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the oxadiazole ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
2-[(Benzyloxy)methyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: It has shown potential in anticancer research, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it can bind to specific receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole:
Uniqueness: 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug development and other scientific research .
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWGGSQBLEZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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